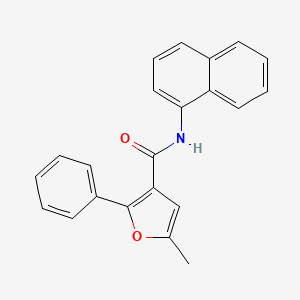
5-methyl-N-1-naphthyl-2-phenyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-N-1-naphthyl-2-phenyl-3-furamide, also known as MNPAF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It belongs to the class of furan derivatives and is a potent ligand for the CB1 receptor.
Mechanism of Action
5-methyl-N-1-naphthyl-2-phenyl-3-furamide exerts its pharmacological effects by binding to the CB1 receptor, which is a G protein-coupled receptor that is mainly found in the central nervous system. Upon binding to the CB1 receptor, this compound activates the receptor, leading to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including pain perception, appetite, and mood.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to exhibit antinociceptive and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been found to modulate appetite and mood, making it a potential candidate for the treatment of eating disorders and mood disorders.
Advantages and Limitations for Lab Experiments
5-methyl-N-1-naphthyl-2-phenyl-3-furamide has several advantages for lab experiments. It is a potent ligand for the CB1 receptor, making it a useful tool for studying the endocannabinoid system. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations for lab experiments. It has been found to exhibit low solubility in water, making it difficult to use in aqueous solutions. This compound also has limited stability, making it difficult to store for long periods.
Future Directions
5-methyl-N-1-naphthyl-2-phenyl-3-furamide has several potential future directions for scientific research. It has been found to exhibit antinociceptive and anti-inflammatory properties, making it a potential candidate for the development of new pain and inflammation treatments. This compound has also been found to modulate appetite and mood, making it a potential candidate for the development of new treatments for eating disorders and mood disorders. Further research is needed to fully understand the potential applications of this compound in these fields. Additionally, this compound could be further modified to improve its solubility and stability, making it more useful for lab experiments.
Synthesis Methods
The synthesis of 5-methyl-N-1-naphthyl-2-phenyl-3-furamide is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 5-bromo-2-nitrobenzene with phenylboronic acid in the presence of a palladium catalyst and a base to form 5-(phenylboronic acid)-2-nitrobenzene. This intermediate compound is then reacted with 1-naphthylboronic acid in the presence of a palladium catalyst and a base to form this compound.
Scientific Research Applications
5-methyl-N-1-naphthyl-2-phenyl-3-furamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent ligand for the CB1 receptor and has been used in several studies related to the endocannabinoid system. This compound has also been studied for its potential applications in the field of medicinal chemistry, as it has been found to exhibit antinociceptive and anti-inflammatory properties.
properties
IUPAC Name |
5-methyl-N-naphthalen-1-yl-2-phenylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-15-14-19(21(25-15)17-9-3-2-4-10-17)22(24)23-20-13-7-11-16-8-5-6-12-18(16)20/h2-14H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNJVLGAENWHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5881112.png)
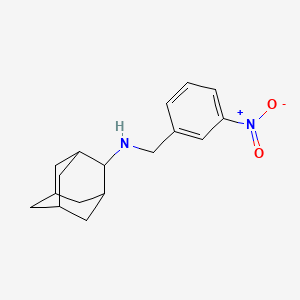

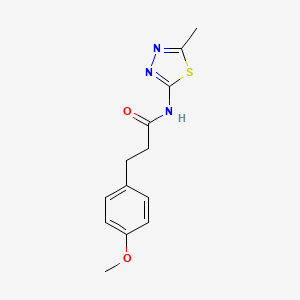
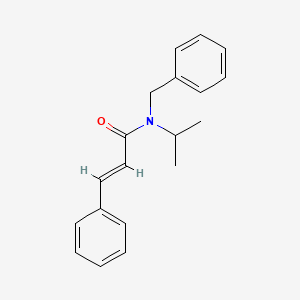
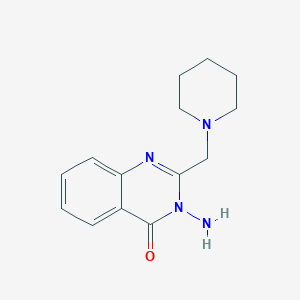
![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
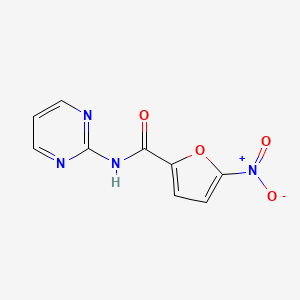
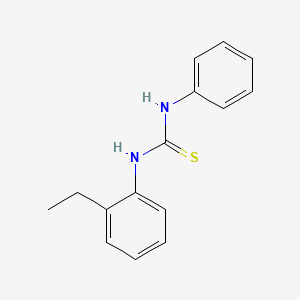
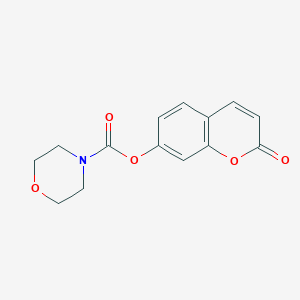
![3-chloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5881193.png)
![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5881207.png)

